Cas no 1286744-08-8 (3,5-bis(trifluoromethyl)-4-pyridinethiol)

3,5-bis(trifluoromethyl)-4-pyridinethiol 化学的及び物理的性質
名前と識別子
-
- 3,5-bis(trifluoromethyl)-4-pyridinethiol
- 3,5-Bis-trifluoromethyl-pyridine-4-thiol
- 3,5-bis(trifluoromethyl)-1H-pyridine-4-thione
- AKOS017344143
- 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%
- 1286744-08-8
- AKOS017344271
- MFCD23381985
- 3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione
- 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione
-
- MDL: MFCD23381985
- インチ: InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15)
- InChIKey: SEFVQAKKYFCFKY-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 246.98903925g/mol
- どういたいしつりょう: 246.98903925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3,5-bis(trifluoromethyl)-4-pyridinethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002388-1g |
3,5-Bis(trifluoromethyl)-4-mercaptopyridine |
1286744-08-8 | 95% | 1g |
2,750.25 USD | 2021-06-08 | |
abcr | AB400381-1g |
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%; . |
1286744-08-8 | 97% | 1g |
€699.00 | 2025-02-17 | |
Alichem | A029002388-500mg |
3,5-Bis(trifluoromethyl)-4-mercaptopyridine |
1286744-08-8 | 95% | 500mg |
1,701.85 USD | 2021-06-08 | |
abcr | AB400381-1 g |
3,5-Bis(trifluoromethyl)-1H-pyridinyl-4-thione, 97%; . |
1286744-08-8 | 97% | 1g |
€699.00 | 2023-04-25 | |
Alichem | A029002388-250mg |
3,5-Bis(trifluoromethyl)-4-mercaptopyridine |
1286744-08-8 | 95% | 250mg |
1,038.80 USD | 2021-06-08 |
3,5-bis(trifluoromethyl)-4-pyridinethiol 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
3,5-bis(trifluoromethyl)-4-pyridinethiolに関する追加情報
3,5-Bis(trifluoromethyl)-4-pyridinethiol: A Comprehensive Overview
3,5-Bis(trifluoromethyl)-4-pyridinethiol, also known by its CAS number CAS No. 1286744-08-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two trifluoromethyl groups at the 3 and 5 positions and a thiol (-SH) group at the 4 position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.
The synthesis of 3,5-bis(trifluoromethyl)-4-pyridinethiol involves advanced organic synthesis techniques. Researchers have explored various methods to optimize the yield and purity of this compound. Recent studies have focused on the use of transition metal catalysts to facilitate the coupling reactions required for its formation. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring its potential in diverse chemical systems.
One of the most promising applications of 3,5-bis(trifluoromethyl)-4-pyridinethiol lies in its role as a building block for constructing complex organic molecules. Its thiol group allows for easy incorporation into larger structures through sulfur-based bonding mechanisms. For instance, this compound has been utilized in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and selective adsorption capabilities, making them ideal for applications in gas storage, catalysis, and sensing technologies.
In addition to its role in materials science, 3,5-bis(trifluoromethyl)-4-pyridinethiol has shown potential in medicinal chemistry. The trifluoromethyl groups are known to enhance the stability and bioavailability of drug molecules due to their electron-withdrawing nature and resistance to metabolic degradation. Recent studies have explored the use of this compound as a precursor for designing bioactive molecules targeting specific biological pathways. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties.
The electronic properties of 3,5-bis(trifluoromethyl)-4-pyridinethiol make it an attractive candidate for applications in electronics and optoelectronics. Its ability to act as both an electron donor and acceptor under different conditions has been leveraged in the development of organic semiconductors and light-emitting diodes (LEDs). Researchers have reported enhanced charge transport properties in devices incorporating this compound, suggesting its potential for use in next-generation electronic devices.
The environmental impact of CAS No. 1286744-08-8 has also been a topic of recent research interest. Studies have focused on understanding its biodegradation pathways and assessing its toxicity to aquatic organisms. Preliminary findings indicate that this compound exhibits moderate biodegradability under aerobic conditions, with minimal acute toxicity to common test species such as Daphnia magna and Danio rerio. These results are crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 3,5-bis(trifluoromethyl)-4-pyridinethiol, or CAS No. 1286744-08-8, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block for constructing advanced materials and bioactive molecules while offering potential solutions in electronics and environmental science. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial contexts.
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